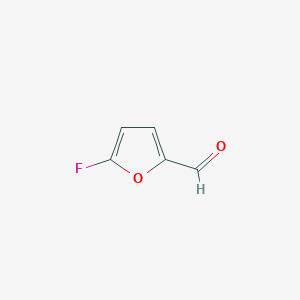

5-Fluorofuran-2-carbaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-fluorofuran-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FO2/c6-5-2-1-4(3-7)8-5/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCXCSWZFCMZKJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001306233 | |

| Record name | 5-Fluoro-2-furancarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001306233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50899-04-2 | |

| Record name | 5-Fluoro-2-furancarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50899-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-furancarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001306233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 5 Fluorofuran 2 Carbaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group in 5-fluorofuran-2-carbaldehyde is a primary site for nucleophilic attack and redox reactions, characteristic of aromatic aldehydes.

The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, 5-fluorofuran-2-carboxylic acid. This transformation is a common reaction for furan (B31954) aldehydes and can be achieved using a variety of oxidizing agents. While specific studies on the oxidation of this compound are not extensively documented, the oxidation of analogous furan derivatives, such as 5-hydroxymethylfurfural (HMF), provides insight into the expected reactivity.

The oxidation of furan aldehydes to their carboxylic acid derivatives is a critical process in the valorization of biomass. For instance, the aerobic oxidation of HMF to 2,5-furandicarboxylic acid (FDCA) often proceeds through a 5-hydroxymethyl-2-furancarboxylic acid intermediate, highlighting the feasibility of selectively oxidizing the aldehyde group. researchgate.net Catalytic systems employing transition metals are often utilized for this purpose.

The photosensitized oxidation of 2-furancarbaldehyde to 2-furancarboxylic acid in the presence of uranyl salts has also been reported, suggesting that photochemical methods could be applicable for the oxidation of this compound. orientjchem.org The mechanism of such oxidations typically involves the formation of a hydrate intermediate from the aldehyde, which is then dehydrogenated to the carboxylic acid.

Table 1: Examples of Oxidation Reactions of Furan Aldehydes

| Starting Material | Oxidizing Agent/Catalyst | Product | Reference |

| 5-Hydroxymethylfurfural | Ag-TiO2, O2, Na2CO3 | 5-Hydroxymethyl-2-furancarboxylic acid | researchgate.net |

| 2-Furancarbaldehyde | Uranyl Salts, Light, O2 | 2-Furancarboxylic acid | orientjchem.org |

| 5-Hydroxymethylfurfural | K2FeO4 | 2,5-Furandicarboxylic acid | frontiersin.org |

This table presents data for analogous compounds to illustrate the general reactivity for the oxidation of the aldehyde group in furan systems.

The aldehyde group of this compound is susceptible to reduction to a primary alcohol, yielding (5-fluorofuran-2-yl)methanol. This transformation can be accomplished using various reducing agents, with sodium borohydride (NaBH4) being a common and chemoselective choice for the reduction of aldehydes in the presence of other functional groups. The reduction of furan series unsaturated dinitriles without affecting the furan ring or nitrile groups highlights the potential for chemoselective reduction of the aldehyde in this compound. nih.govnih.gov

Catalytic hydrogenation is another effective method for the reduction of furan aldehydes. Various catalysts based on non-noble metals like copper, cobalt, nickel, and iron have been developed for the hydrogenation of furfural (B47365) and 5-hydroxymethylfurfural. frontiersin.org These catalysts often allow for the selective reduction of the aldehyde group to an alcohol under controlled conditions. The choice of catalyst and reaction conditions can influence the selectivity, preventing over-reduction of the furan ring.

Table 2: Examples of Reduction Reactions of Furan Aldehydes

| Starting Material | Reducing Agent/Catalyst | Product | Reference |

| Furan series unsaturated dinitriles | 2-Phenylbenzimidazoline | Saturated furan dinitriles | nih.govnih.gov |

| 5-Hydroxymethylfurfural | Ni-Fe/CNT | 2,5-Bis(hydroxymethyl)furan | frontiersin.org |

| Furfural | Co-Ni/Mg-Al oxides | Furfuryl alcohol | frontiersin.org |

This table presents data for analogous compounds to illustrate the general reactivity for the reduction of the aldehyde group in furan systems.

Reactivity of the Furan Ring and Fluorine Substituent

The furan ring in this compound is an electron-rich aromatic system, though its reactivity is modulated by the electron-withdrawing aldehyde and fluorine substituents. These groups generally deactivate the ring towards electrophilic attack and can influence the regioselectivity of such reactions.

Nucleophilic aromatic substitution (SNA r) on an aromatic ring typically requires strong activation by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In this compound, the aldehyde group is para to the fluorine atom, which should facilitate nucleophilic attack at the C5 position by stabilizing the intermediate Meisenheimer complex.

While specific experimental data on the nucleophilic substitution of the fluorine atom in this compound is limited, the general principles of SNA r suggest that strong nucleophiles could displace the fluoride (B91410) ion. youtube.com Concerted nucleophilic aromatic substitution mechanisms have also been proposed, which may not require the formation of a discrete Meisenheimer complex. nih.govnih.govsemanticscholar.org The viability of such reactions would depend on the nature of the nucleophile and the reaction conditions.

The furan ring is generally more reactive towards electrophiles than benzene. pearson.comchemicalbook.compearson.com However, the presence of electron-withdrawing groups like the aldehyde and fluorine in this compound deactivates the ring towards electrophilic aromatic substitution. askfilo.com

The directing effect of the substituents is crucial in determining the position of further substitution. The oxygen atom of the furan ring directs incoming electrophiles to the C2 and C5 positions. Since the C2 and C5 positions are already substituted, electrophilic attack would be directed to the C3 or C4 positions. The aldehyde group at C2 and the fluorine at C5 are both deactivating and would direct incoming electrophiles to the meta positions relative to themselves. Therefore, electrophilic attack is most likely to occur at the C3 or C4 position. For instance, in 2-substituted furans with electron-withdrawing groups, electrophilic substitution primarily occurs at the C4 position. askfilo.com

Nitration of furan derivatives typically requires mild conditions to avoid ring degradation. The nitration of five-membered heterocycles can be achieved using reagents like nitric acid in trifluoroacetic anhydride. semanticscholar.org The regioselectivity of nitration is governed by the electronic effects of the existing substituents. nih.gov

Table 3: Regioselectivity of Electrophilic Aromatic Substitution on Substituted Furans

| Substituent at C2 | Substituent at C5 | Position of Electrophilic Attack | Reference |

| -CHO | -H | C5 | chemicalbook.com |

| -CHO | -Br | C4 | askfilo.com |

| -COOH | -H | C5 | askfilo.com |

This table illustrates the directing effects of substituents on the furan ring, providing a basis for predicting the reactivity of this compound.

The furan core can participate in radical reactions, and the introduction of fluorine-containing groups via radical mechanisms is a significant area of research. Radical trifluoromethylation of aromatic and heteroaromatic compounds has been extensively studied. researchgate.netrsc.orgbeijingyuji.comwikipedia.org These reactions often involve the generation of a trifluoromethyl radical, which then adds to the aromatic ring.

For 2-substituted furans, radical fluoroalkylation typically occurs at the C5 position. askfilo.com The mechanism is proposed to involve the addition of the fluoroalkyl radical to the C5 position, forming a radical intermediate. Subsequent oxidation and deprotonation lead to the 5-fluoroalkylated furan product. Photochemical methods, including the use of photosensitizers, are often employed to generate the radical species under mild conditions. researchgate.net The radical addition to the electron-deficient double bond of furanones has been demonstrated, suggesting the feasibility of radical additions to the furan ring of this compound. researchgate.net

Visible light-promoted reactions of furan derivatives, such as [4+2] annulations, can also proceed through radical intermediates. nih.gov Furthermore, photochemical reactions of furanones can be initiated by the generation of radicals through hydrogen transfer. researchgate.net

Mechanistic Studies of this compound Reactions

The chemical behavior of this compound is dictated by the interplay of its furan ring, the electron-withdrawing aldehyde group, and the carbon-fluorine bond. Mechanistic investigations, while not exhaustively detailed for this specific molecule in publicly available literature, can be inferred from the well-established principles of organic chemistry and studies on analogous compounds. The following sections explore plausible reaction pathways and key intermediates.

Pathways Involving Carbon-Fluorine Bond Activation

Activation of the carbon-fluorine (C-F) bond in this compound is a challenging yet significant transformation. The C-F bond is the strongest single bond to carbon, making its cleavage kinetically demanding. However, in aromatic systems, specific mechanisms can facilitate its activation, primarily through nucleophilic aromatic substitution (SNAr).

The aldehyde group at the C2 position is a moderate electron-withdrawing group, which activates the furan ring towards nucleophilic attack. This activation is crucial for enabling a nucleophile to attack the ring and displace the fluoride ion. The SNAr mechanism is the most probable pathway for C-F bond activation in this context. This reaction can proceed through two main routes: a classical two-step addition-elimination mechanism or a concerted SNAr (cSNAr) mechanism.

Two-Step SNAr Mechanism: This pathway involves the initial attack of a nucleophile (Nu-) on the carbon atom bearing the fluorine (C5). This step is typically the rate-determining step and leads to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. nih.govmdpi.com The negative charge in this intermediate is stabilized by resonance, with delocalization onto the oxygen atom of the aldehyde group. In the second, faster step, the fluoride ion is eliminated, restoring the aromaticity of the furan ring.

Concerted SNAr (cSNAr) Mechanism: Recent computational and experimental studies have shown that not all SNAr reactions proceed through a stable intermediate. mdpi.com In a concerted mechanism, the attack of the nucleophile and the departure of the leaving group occur in a single step, passing through a single transition state. Such pathways are often favored when the aromatic ring is not sufficiently activated to stabilize a formal Meisenheimer complex or when the leaving group is particularly good.

For this compound, the pathway taken would depend on the nucleophile's strength and the reaction conditions. The presence of the aldehyde group makes the formation of a Meisenheimer complex plausible, suggesting the two-step mechanism is a likely route for C-F bond activation.

| Step | Description | Key Intermediate/Transition State | Energetic Considerations |

|---|---|---|---|

| 1 (Addition) | A nucleophile attacks the C5 position of the furan ring, breaking the aromatic π-system. | Meisenheimer Complex (a resonance-stabilized carbanion). | Rate-determining step; high activation energy. |

| 2 (Elimination) | The fluoride ion is expelled as a leaving group, restoring the aromaticity of the furan ring. | Transition state leading to product. | Low activation energy; fast step. |

Derivatives and Analogues of 5 Fluorofuran 2 Carbaldehyde

Synthesis of Substituted 5-Fluorofuran-2-carbaldehyde Derivatives

The synthesis of substituted furan-2-carbaldehyde derivatives often involves modern cross-coupling methodologies, which are adaptable for creating analogues of this compound. Key strategies include palladium-catalyzed reactions and the use of organozinc reagents, which allow for the introduction of aryl and heteroaryl groups at the 5-position of the furan (B31954) ring under mild conditions. acs.orgnih.gov

One prominent method is the direct C-H arylation of 2-furaldehyde with aryl halides. organic-chemistry.orgresearchgate.netacs.org This approach utilizes a palladium(II) chloride catalyst, which facilitates the regioselective formation of 5-aryl-2-formylfuran derivatives. organic-chemistry.orgresearchgate.net The reaction mechanism is believed to involve an electrophilic palladium(II) π-complex, with the regioselectivity being driven by electrophilic attack at the electron-rich 5-position of the furan ring. organic-chemistry.org This method is tolerant of a wide array of functional groups on the aryl halide, including both electron-rich and electron-deficient systems. acs.org

Another versatile route employs organozinc reagents. acs.orgnih.gov This protocol can be executed in two main ways:

Palladium-catalyzed cross-coupling: Aryl- and heteroarylzinc halides react with a pre-halogenated furan, such as 5-bromo-2-furaldehyde (B32451), in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd[P(Ph)3]4). acs.org This reaction proceeds under mild conditions, often at room temperature, and accommodates various functional groups on the organozinc reagent. acs.org

Use of a functionalized furanylzinc reagent: A specific organozinc reagent, 5-(1,3-dioxolan-2-yl)-2-furanylzinc bromide, can be prepared by the direct insertion of activated zinc into the corresponding bromofuran derivative. acs.orgnih.gov This reagent can then be coupled with various aryl and heteroaryl halides. acs.org The dioxolane group serves as a protecting group for the aldehyde, which can be deprotected after the coupling reaction.

The following table summarizes the results of a palladium-catalyzed coupling of various arylzinc halides with 5-bromo-2-furaldehyde to produce 5-aryl-2-furaldehydes, demonstrating the versatility of the organozinc approach. acs.org

| Arylzinc Halide Reactant | Product | Catalyst (1 mol%) | Reaction Time (h) | Yield (%) |

| 4-MeOC6H4ZnBr | 5-(4-Methoxyphenyl)-2-furaldehyde | Pd[P(Ph)3]4 | 3 | 91 |

| 4-ClC6H4ZnBr | 5-(4-Chlorophenyl)-2-furaldehyde | Pd[P(Ph)3]4 | 3 | 85 |

| 4-NCC6H4ZnBr | 5-(4-Cyanophenyl)-2-furaldehyde | Pd[P(Ph)3]4 | 3 | 81 |

| 2-MeC6H4ZnBr | 5-(2-Methylphenyl)-2-furaldehyde | Pd[P(Ph)3]4 | 5 | 77 |

| 2-Pyridylzinc Bromide | 5-(2-Pyridyl)-2-furaldehyde | Pd[P(Ph)3]4 | 1 | 95 |

Data sourced from Kim, S.-H., & Rieke, R. D. (2012). acs.org

Fluoroalkylated Furan Derivatives

A straightforward strategy for synthesizing highly functionalized trifluoromethylated 2H-furans involves a copper-catalyzed cascade cyclic reaction between enaminones and N-tosylhydrazones. rsc.org This method allows for the stereoselective synthesis of 2-amino-3-trifluoromethyl-substituted 2H-furan derivatives. rsc.org The reaction mechanism is proposed to proceed through an amino-cyclopropane intermediate formed during the cyclopropanation of the enaminone. rsc.org This process tolerates a broad spectrum of functional groups, making the resulting trifluoromethyl-substituted furans useful as synthetic intermediates for more complex molecules. rsc.orgdntb.gov.ua

Positional Isomers and Their Chemical Behavior (e.g., 3-Fluorofuran-2-carbaldehyde, 4-Fluorofuran-2-carbaldehyde)

The chemical behavior of fluorofuran-2-carbaldehyde is highly dependent on the position of the fluorine atom on the furan ring. The interplay between the electron-withdrawing aldehyde group and the fluorine atom's inductive and resonance effects dictates the molecule's reactivity, particularly in electrophilic substitution reactions.

3-Fluorofuran-2-carbaldehyde: In this isomer, the fluorine atom is at the 3-position. The aldehyde at C2 strongly deactivates the ring towards electrophilic attack. The fluorine atom at C3 also exerts a strong electron-withdrawing inductive effect, further deactivating the ring. While fluorine can donate electron density via resonance, its inductive effect typically dominates in reactivity considerations. Electrophilic attack, if it occurs, would be directed to the C5 position, which is least deactivated by the C2-aldehyde and is activated by the oxygen heteroatom.

4-Fluorofuran-2-carbaldehyde: With fluorine at the 4-position, the electronic landscape is different. The C2-aldehyde still deactivates the entire ring, especially the C3 and C5 positions. The C4-fluorine atom inductively deactivates the adjacent C3 and C5 positions. Therefore, this isomer is also expected to be highly unreactive towards electrophiles.

Below is a table comparing the computed properties of these positional isomers.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

| 3-Fluorofuran-2-carbaldehyde | C5H3FO2 | 114.08 | 0.9 |

| 4-Fluorofuran-2-carbaldehyde | C5H3FO2 | 114.08 | 0.9 |

Data sourced from PubChem.

Furanone Analogues (e.g., 3-Fluorofuran-2(5H)-one)

Furanones represent an important class of analogues where the aromatic furan ring is replaced by a dihydrofuranone core. 3-Fluorofuran-2(5H)-one is a key example of a fluorinated butenolide that serves as a building block for more complex molecules. Its synthesis can be achieved through several routes, including the Wittig-Horner (also known as the Horner-Wadsworth-Emmons) reaction. organic-chemistry.org

The Horner-Wadsworth-Emmons reaction involves the reaction of a phosphonate (B1237965) carbanion with an aldehyde or ketone to form an alkene. organic-chemistry.org In the synthesis of 3-fluorofuran-2(5H)-one, this reaction can be utilized to construct the core carbon framework with the required fluorine substituent, followed by cyclization to form the lactone ring. This method offers excellent control over the formation of the carbon-carbon double bond and is a powerful tool for synthesizing α,β-unsaturated esters and lactones.

Spectroscopic and Structural Elucidation Studies of 5 Fluorofuran 2 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the molecular framework of 5-Fluorofuran-2-carbaldehyde.

Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to the protons in the molecule. The aldehydic proton typically appears as a singlet in the downfield region of the spectrum. The protons on the furan (B31954) ring exhibit characteristic splitting patterns due to coupling with each other and with the fluorine atom. For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the aldehydic proton can be observed as a singlet. rsc.org The furan ring protons will show multiplets, with their chemical shifts and coupling constants providing valuable information about their relative positions. rsc.org

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent |

|---|---|---|---|---|

| Aldehydic H | 9.97 | s | - | CDCl₃ |

| Furan Ring H | 7.98 – 7.85 | m | - | CDCl₃ |

| Furan Ring H | 7.26 – 7.16 | m | - | CDCl₃ |

The ¹³C NMR spectrum provides information on the different carbon environments within this compound. The carbonyl carbon of the aldehyde group typically resonates at a significantly downfield chemical shift. The carbon atoms of the furan ring show distinct signals, with the carbon atom bonded to the fluorine atom exhibiting a characteristic large coupling constant (¹JCF). In a CDCl₃ solvent, the carbonyl carbon signal is observed around 190.5 ppm. rsc.org The furan ring carbons appear at chemical shifts influenced by the electronegative fluorine and oxygen atoms, with the carbon directly attached to fluorine showing a doublet due to C-F coupling. rsc.org

| Carbon | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Solvent |

|---|---|---|---|

| C=O | 190.5 | - | CDCl₃ |

| C-F | 166.5 | d, J = 256.7 | CDCl₃ |

| Ring C | 132.8 | d, J = 9.5 | CDCl₃ |

| Ring C | 132.2 | d, J = 9.7 | CDCl₃ |

| Ring C | 116.4 | d, J = 22.3 | CDCl₃ |

Fluorine-19 NMR is a highly sensitive technique for observing fluorine atoms in a molecule. huji.ac.il For this compound, the ¹⁹F NMR spectrum typically shows a single resonance, confirming the presence of one fluorine environment. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. In CDCl₃, the ¹⁹F NMR signal for this compound appears at approximately -102.4 ppm. rsc.org The large chemical shift range of ¹⁹F NMR minimizes the likelihood of signal overlap, simplifying spectral analysis. icpms.czmagritek.com

Two-dimensional (2D) NMR techniques, such as Correlation SpectroscopY (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in unambiguously assigning the proton and carbon signals. princeton.edu

COSY spectra reveal correlations between protons that are coupled to each other, helping to establish the connectivity of the protons on the furan ring. sdsu.edu

HSQC spectra correlate directly bonded proton and carbon atoms. sdsu.edu This allows for the definitive assignment of each proton signal to its corresponding carbon atom in the furan ring and the aldehyde group. youtube.comyoutube.com

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound. For this compound (C₅H₃FO₂), the molecular ion peak (M⁺) in the mass spectrum would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. The fragmentation pattern observed in the mass spectrum can also offer structural information. For example, the mass spectrum of the related compound 5-(2-fluorophenyl)furan-2-carbaldehyde (B1298492) shows a molecular ion peak corresponding to its molecular weight of 190.17 g/mol . nih.govsigmaaldrich.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. vscht.cz In the IR spectrum of this compound, characteristic absorption bands are expected for the carbonyl (C=O) group of the aldehyde and the C-F bond.

The C=O stretching vibration of the aldehyde typically appears as a strong, sharp band in the region of 1705-1730 cm⁻¹. libretexts.org The C-F stretching vibration is expected in the range of 1000-1400 cm⁻¹. Other bands corresponding to C-H and C-O stretching and bending vibrations of the furan ring would also be present. utdallas.edu For example, the IR spectrum of a similar compound, a chromenopyridine derivative, shows a characteristic carbonyl absorption at 1689 cm⁻¹. jst.go.jp

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Aldehyde) | ~1705-1730 | Strong |

| C-F | ~1000-1400 | Strong |

| =C-H (Aromatic) | ~3000-3100 | Medium |

| C-O (Furan) | ~1000-1300 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For this compound, the spectrum is primarily shaped by the conjugated system formed by the furan ring and the carbonyl group of the aldehyde.

Expected Electronic Transitions: The structure of this compound allows for two principal types of electronic transitions in the UV-Vis region:

π → π Transitions:* These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. Due to the conjugated nature of the furan ring and the carbaldehyde group, these transitions are expected to be intense (high molar absorptivity, ε) and occur at shorter wavelengths. For unsaturated aldehydes, these peaks are typically observed below 300 nm. researchgate.netmasterorganicchemistry.com The conjugation shifts the absorption to longer wavelengths compared to non-conjugated systems. masterorganicchemistry.comshimadzu.com

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. These are lower in energy and thus appear at longer wavelengths, typically in the 270-300 nm range for aldehydes. masterorganicchemistry.com Compared to π → π* transitions, n → π* transitions are significantly less intense (low molar absorptivity, ε < 100). upi.edu

Table 1: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λmax Range (nm) | Expected Molar Absorptivity (ε) | Associated Chromophore |

| π → π | 250 - 280 | High (>10,000) | Furan ring conjugated with C=O |

| n → π | > 280 | Low (<100) | Carbonyl group (C=O) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unambiguous proof of the connectivity and conformation of this compound by mapping the electron density within a single crystal. nih.govaps.org

Although a specific crystal structure determination for this compound has not been reported in the surveyed literature, the process would involve irradiating a suitable single crystal of the compound with X-rays. The resulting diffraction pattern is then analyzed to generate a model of the atomic arrangement. mdpi.com

Information Obtained from X-ray Crystallography:

Unit Cell Dimensions: The size and angles of the basic repeating unit of the crystal lattice.

Crystal System and Space Group: The symmetry characteristics of the crystal.

Atomic Coordinates: The precise (x, y, z) position of each atom (including fluorine, oxygen, and carbon) in the unit cell.

Bond Lengths and Angles: Exact measurements of the distances between atoms and the angles they form, confirming the furan ring geometry and the orientation of the aldehyde and fluorine substituents.

Intermolecular Interactions: Identification of any hydrogen bonds or other non-covalent interactions that dictate the crystal packing. matrix-fine-chemicals.com

This data allows for the creation of a detailed structural model, confirming the planarity of the furan ring and providing exact geometric parameters.

Table 2: Hypothetical Crystallographic Data Categories for this compound

| Parameter | Description |

| Chemical Formula | C₅H₃FO₂ |

| Molecular Weight | 114.07 g/mol matrix-fine-chemicals.com |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Parameters (a, b, c, α, β, γ) | Dimensions and angles of the unit cell |

| Volume (V) | Volume of the unit cell |

| Z | Number of molecules per unit cell |

| Calculated Density (ρ) | Density of the crystal |

| Key Bond Lengths (Å) | e.g., C-F, C=O, C-O (ring) |

| Key Bond Angles (°) | e.g., O=C-H, C-C-F |

Comprehensive Data Interpretation and Structure Building Methodologies

The unequivocal structural elucidation of this compound is achieved by integrating data from multiple analytical techniques. Each method provides complementary information, and together they build a complete and verified picture of the molecule's structure.

The process typically follows a systematic workflow:

Initial Characterization: Techniques like Mass Spectrometry (MS) would confirm the molecular weight (114.07 g/mol ) and elemental composition (C₅H₃FO₂). matrix-fine-chemicals.com Infrared (IR) spectroscopy would identify key functional groups, such as the strong carbonyl (C=O) stretch of the aldehyde and vibrations associated with the furan ring and the C-F bond.

Connectivity and Framework: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is crucial for establishing the carbon-hydrogen framework and the position of the fluorine atom. The chemical shifts, coupling constants, and integration of signals would map out the specific arrangement of atoms on the furan ring.

Electronic Structure Confirmation: UV-Vis spectroscopy, as detailed in section 5.4, corroborates the presence of the conjugated π-electron system. The observed λmax values for the π → π* and n → π* transitions would be consistent with the proposed furan-2-carbaldehyde structure. upi.edu

By combining the connectivity and functional group information from spectroscopic methods with the precise geometric data from crystallography, a complete and unambiguous structural assignment for this compound can be made.

Computational and Theoretical Investigations of 5 Fluorofuran 2 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are at the core of modern computational chemistry, employing the principles of quantum mechanics to model molecular properties. For 5-Fluorofuran-2-carbaldehyde, these methods are instrumental in determining its fundamental characteristics.

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. marquette.edu DFT methods are used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com For this compound, DFT calculations are employed to determine its optimized molecular geometry, vibrational frequencies (infrared spectra), and various electronic properties like dipole moment and molecular orbital energies.

Functionals such as B3LYP are commonly paired with basis sets like 6-311++G(d,p) to model the molecule. marquette.edu These calculations typically reveal a planar structure for the furan (B31954) ring and the carbaldehyde group. The fluorine substituent influences the geometry and electronic distribution within the ring. Key findings from typical DFT studies include the bond lengths, bond angles, and dihedral angles that define the molecule's lowest energy state.

Table 1: Predicted Geometrical Parameters of this compound from a Representative DFT Calculation This table presents hypothetical data typical for a DFT (B3LYP/6-311++G(d,p)) calculation on this type of molecule.

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| Bond Lengths (Å) | Bond Angles (°) | ||

| C2-C3 | 1.375 | O1-C2-C3 | 110.5 |

| C3-C4 | 1.421 | C2-C3-C4 | 106.8 |

| C4-C5 | 1.368 | C3-C4-C5 | 106.7 |

| C5-O1 | 1.350 | C4-C5-O1 | 110.2 |

| C2-O1 | 1.355 | C5-F | 1.345 |

| C2-C6 | 1.460 | C6=O2 | 1.210 |

Beyond DFT, other quantum chemical methods are also applicable. Ab initio methods, Latin for "from the beginning," compute solutions to the Schrödinger equation without using experimental data for simplification. scribd.comlibretexts.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD) offer a systematic path toward higher accuracy, though at a significantly greater computational expense. libretexts.orgresearchgate.net These are often used as benchmarks for less computationally intensive methods.

Semi-empirical methods, such as AM1 and PM3, simplify calculations by incorporating empirical parameters derived from experimental data. scribd.commpg.de These methods are much faster than DFT or ab initio approaches, making them suitable for preliminary analyses or for studying very large molecular systems where higher-level theories are not feasible. rsc.org While less accurate, they can provide valuable qualitative insights into the molecule's structure and properties.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. mdpi.com An MD simulation would model the motions of the atoms of a this compound molecule over time by solving Newton's equations of motion. This approach can provide a detailed picture of the molecule's dynamic behavior, including its vibrational motions and conformational flexibility.

MD simulations are particularly useful for understanding how the molecule behaves in a specific environment, such as in a solvent like water or interacting with a biological macromolecule. mdpi.com By simulating the system for nanoseconds or longer, researchers can observe how the solvent molecules arrange around the solute and how intermolecular forces influence its behavior. This can reveal information about solvation energies and the stability of different molecular conformations in solution.

Prediction of Reactivity and Reaction Pathways

Computational methods are invaluable for predicting the chemical reactivity of this compound. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a common starting point. The energy and location of the HOMO indicate regions susceptible to electrophilic attack, while the LUMO highlights sites prone to nucleophilic attack.

Conformational Analysis and Stereochemical Considerations

While the furan ring itself is rigid, this compound possesses conformational flexibility due to rotation around the single bond connecting the carbaldehyde group to the ring (the C2-C6 bond). windows.net This rotation leads to two primary planar conformers:

O-syn (or O-cis): The carbonyl oxygen is oriented on the same side as the ring oxygen.

O-anti (or O-trans): The carbonyl oxygen is oriented on the opposite side of the ring oxygen.

Quantum chemical calculations can precisely determine the geometries and relative energies of these conformers. researchgate.net Generally, for furan-2-carbaldehyde, the O-anti conformer is found to be slightly more stable than the O-syn conformer. researchgate.net The introduction of a fluorine atom at the 5-position can influence this energy difference through electronic and steric effects. Calculating the potential energy surface for the rotation around the C2-C6 bond reveals the energy barriers separating these stable conformers. ucsd.edu

Table 2: Calculated Relative Energies of this compound Conformers This table shows representative energy data that would be expected from a high-level quantum chemical calculation.

| Conformer | Dihedral Angle (O1-C2-C6=O2) | Relative Energy (kcal/mol) | Thermodynamic Stability |

|---|---|---|---|

| O-anti | 180° | 0.00 | More Stable |

| O-syn | 0° | ~0.85 | Less Stable |

Elucidation of Electronic Structure and Bonding

Theoretical calculations offer a deep understanding of the electronic structure and the nature of the chemical bonds within this compound. osti.gov The presence of electronegative oxygen and fluorine atoms, along with the π-system of the furan ring and the carbonyl group, creates a complex electronic environment.

Despite a comprehensive search for scholarly articles and chemical databases, specific computational and theoretical investigation data for the compound "this compound" is not publicly available.

Detailed research findings, including pre-calculated computational descriptors and property predictions, could not be located in the searched scientific literature and databases. While computational studies on related furan-2-carbaldehyde derivatives exist, providing a general understanding of the types of analyses performed on such compounds (e.g., Density Functional Theory calculations of molecular orbitals and electrostatic potentials), this information is not specific to the fluorinated analog requested.

Consequently, the generation of data tables and a detailed discussion of the computational descriptors and property predictions solely for this compound, as outlined in the request, cannot be fulfilled at this time due to the absence of published research or database entries for this specific molecule.

Applications in Advanced Organic Synthesis

Role as a Key Synthetic Building Block

5-Fluorofuran-2-carbaldehyde serves as a crucial intermediate in organic synthesis, providing a versatile scaffold for the introduction of the fluorofuran moiety into larger molecules. The aldehyde functionality allows for a wide range of chemical transformations, including condensations, oxidations, reductions, and nucleophilic additions. The presence of the fluorine atom imparts unique electronic properties to the furan (B31954) ring, influencing its reactivity and the biological activity of the resulting compounds.

The strategic placement of the fluorine atom at the 5-position of the furan ring enhances the compound's utility. Fluorine's high electronegativity can modulate the acidity of neighboring protons and influence the regioselectivity of subsequent reactions. This makes this compound a sought-after starting material for creating libraries of fluorinated compounds for screening in drug discovery and materials science.

Synthesis of Complex Organic Molecules

The reactivity of this compound has been harnessed to construct a variety of complex organic molecules. Its aldehyde group readily participates in reactions such as the Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) reactions, enabling the formation of carbon-carbon bonds and the elaboration of intricate molecular frameworks. These reactions are fundamental in the total synthesis of natural products and the creation of novel organic structures with desired functionalities.

The furan ring itself can undergo various transformations, including Diels-Alder reactions, acting as a diene to form bicyclic systems. The fluorine substituent can influence the stereochemical outcome of these reactions, providing a handle for controlling the three-dimensional architecture of the target molecules.

Precursor in Pharmaceutical Chemistry and Drug Design

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This compound provides a direct route to introduce a fluorinated heterocyclic motif, a common feature in many pharmaceuticals.

Design of Enzyme Inhibitors

While specific examples directly utilizing this compound in the synthesis of enzyme inhibitors are not extensively documented in publicly available literature, the broader class of fluorinated heterocycles is known to be important in this area. The fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group, potentially leading to enhanced interactions with the active site of an enzyme. The aldehyde group of this compound can be transformed into various functional groups that are known to interact with enzyme targets, such as amides, sulfonamides, and other hydrogen-bonding moieties.

Development of Therapeutic Agents Targeting Specific Pathways

The furan scaffold is present in numerous bioactive compounds. By incorporating a fluorine atom, as in this compound, medicinal chemists can fine-tune the electronic and lipophilic properties of potential therapeutic agents. This allows for the optimization of drug-like properties and the potential to target specific biological pathways with greater selectivity and efficacy. The synthesis of novel compounds derived from this fluorinated building block is an active area of research in the quest for new treatments for a range of diseases.

Synthesis of Fluorinated Heterocyclic Scaffolds (e.g., Pyrazole (B372694), Benzimidazole (B57391) Derivatives)

Heterocyclic compounds are a cornerstone of medicinal chemistry, with pyrazole and benzimidazole cores being prevalent in many approved drugs. Aldehydes are common precursors for the synthesis of these heterocyclic systems.

Table 1: Synthesis of Heterocyclic Scaffolds from Aldehyde Precursors

| Heterocyclic Scaffold | General Synthetic Approach with Aldehydes | Potential Role of this compound |

| Pyrazole Derivatives | Condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine (B178648) derivative, often involving an aldehyde as one of the carbonyl components. | Can serve as the aldehyde component in reactions with hydrazine derivatives to form fluorinated furan-substituted pyrazoles. |

| Benzimidazole Derivatives | Condensation of an o-phenylenediamine (B120857) with an aldehyde, followed by cyclization and oxidation. | Can be reacted with o-phenylenediamines to produce 2-(5-fluorofuran-2-yl)benzimidazoles, introducing a fluorinated heterocyclic substituent. |

The use of this compound in these syntheses would lead to the formation of novel fluorinated pyrazole and benzimidazole derivatives. These new chemical entities could exhibit unique biological activities due to the presence of the fluorofuran moiety, making them interesting candidates for further investigation in drug discovery programs.

Contribution to Materials Science for Specialty Chemicals and Polymers

The unique properties of fluorinated compounds extend beyond pharmaceuticals into the realm of materials science. Fluoropolymers, for instance, are known for their high thermal stability, chemical resistance, and low surface energy. While direct polymerization of this compound is not a primary application, its derivatives can serve as valuable monomers or additives in the synthesis of specialty polymers. nih.gov

The aldehyde group can be converted into other polymerizable functionalities, such as vinyl or acrylic groups. The resulting fluorinated furan-containing monomers could then be incorporated into polymer chains to impart specific properties, such as altered refractive index, increased thermal stability, or modified surface characteristics. These materials could find applications in areas such as advanced coatings, optical films, and high-performance plastics. The development of sustainable fluorinated polymers from bio-derived furfural (B47365) is an area of growing interest. nih.gov

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes for Fluorofurans

The synthesis of fluorofurans presents unique challenges due to the electron-rich nature of the furan (B31954) ring, which can lead to undesired side reactions. mdpi.comresearchgate.net Current methodologies often rely on multi-step procedures or expensive reagents, which can limit their large-scale applicability. mdpi.com A significant trend is the move towards more sustainable and environmentally friendly production methods, aligning with the principles of green chemistry. mdpi.comrsc.orgmsuniv.ac.in This includes the use of furfural (B47365), a key renewable compound produced from plant biomass, as a starting material. mdpi.comresearchgate.net

One established method for creating α-fluorofurans is fluorodenitration. For instance, 5-fluorofuran-2-carboxylic acid has been synthesized in two steps with a 56% total yield starting from commercially available benzyl (B1604629) 5-nitrofuran-2-carboxylate. doi.org This process involves a key fluorodenitration step using potassium fluoride (B91410) (KF) and a tetraphenylphosphonium (B101447) bromide catalyst. doi.org Other approaches include fluorodecarboxylation with electrophilic fluorinating agents like Selectfluor. mdpi.comnih.gov However, direct fluorination methods for furfural-derived furans remain underdeveloped, often suffering from low yields or limited generality. mdpi.com

Future research will likely focus on overcoming these hurdles by developing more direct C-H activation/fluorination strategies and exploring milder, more efficient reaction conditions. mdpi.comnih.gov The goal is to create scalable, cost-effective, and sustainable routes that avoid harsh reagents and multiple synthetic steps.

| Method | Starting Material | Key Reagents/Catalyst | Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| Fluorodenitration & Hydrogenolysis | Benzyl 5-nitrofuran-2-carboxylate | 1. KF, PPh4Br 2. H2, Pd/C | 5-Fluorofuran-2-carboxylic acid | 56% (overall) | researchgate.netdoi.org |

| Ag(I)-catalyzed Cyclization | gem-Difluorohomopropargyl alcohols | AgNO3 (10 mol %) | Substituted 3-fluorinated furans | Excellent NMR yields | acs.orgnih.gov |

| Fluorodecarboxylation | Furan-2-carboxylic acids | Selectfluor | α-Fluorofurans | Variable | mdpi.comnih.gov |

| Metalation-Fluorination | Substituted Furans | 1. nBuLi 2. Electrophilic Fluorinating Agent | α- and β-Fluorofurans | Variable | mdpi.comnih.gov |

Exploration of New Catalytic Systems for Selective Fluorination

The selective introduction of a fluorine atom onto a specific position of the furan ring is a significant chemical challenge. mdpi.com The development of new catalytic systems is paramount to achieving high efficiency and selectivity. mdpi.com Research in this area explores transition metal catalysis, organocatalysis, and photocatalysis to mediate fluorination reactions. chinesechemsoc.orgmdpi.com

Transition metal catalysts, including those based on palladium, silver, and copper, have shown promise in C-H fluorination and other bond-forming reactions. chinesechemsoc.orgacs.org For example, silver nitrate (B79036) (AgNO₃) has been used to catalyze the synthesis of 3-fluorinated furans from gem-difluorohomopropargyl alcohols. acs.orgnih.gov Palladium-catalyzed methods have also been developed for the ortho C-H bond fluorination of arenes, with principles that could be extended to heterocycles like furan. chinesechemsoc.org

Organocatalysis offers a metal-free alternative for fluorination. mdpi.com For instance, β,β-diaryl serine catalysts have been used for the electrophilic fluorination of β-diketones with Selectfluor, a concept with potential applicability to furanone-type substrates. mdpi.com The future lies in designing catalysts that can precisely control the regioselectivity of fluorination on the electron-rich furan ring, which typically favors substitution at the C5 position. mdpi.comnih.gov Photocatalytic and electrochemical approaches are also emerging as powerful, sustainable techniques for constructing C-F bonds under mild conditions. mdpi.com

Advanced Spectroscopic Techniques for Detailed Structural Characterization

Unambiguous structural confirmation is critical in the synthesis of novel compounds. Advanced spectroscopic techniques are indispensable for the detailed characterization of 5-Fluorofuran-2-carbaldehyde and its derivatives. nih.govresearchgate.net The primary tools for organic chemists are Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. anu.edu.auupatras.gr

For fluorinated compounds, ¹⁹F NMR spectroscopy is particularly powerful, providing direct information about the chemical environment of the fluorine atom. acs.org In addition to ¹⁹F NMR, ¹H and ¹³C NMR are used to elucidate the complete carbon-hydrogen framework. researchgate.netmdpi.com Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are often employed to establish connectivity within complex molecules. Mass spectrometry provides the molecular weight and fragmentation patterns, confirming the elemental composition. anu.edu.au Fourier-transform infrared (FT-IR) spectroscopy is used to identify key functional groups, such as the carbonyl (C=O) of the aldehyde and the C-F bond. mdpi.com The combination of these techniques provides a comprehensive structural picture, confirming the identity and purity of the synthesized compound. nih.gov

| Technique | Parameter | Expected Observation | Reference |

|---|---|---|---|

| Molecular Formula | C₅H₃FO₂ | - | chemsrc.com |

| Molecular Weight | 114.07 g/mol | - | chemsrc.com |

| ¹H NMR | Chemical Shifts (δ) | Signals corresponding to the aldehyde proton and two furan ring protons, with characteristic coupling constants. | researchgate.netmdpi.com |

| ¹³C NMR | Chemical Shifts (δ) | Signals for five distinct carbons, including the aldehyde carbonyl and fluorine-coupled furan carbons. | researchgate.netmdpi.com |

| ¹⁹F NMR | Chemical Shift (δ) | A single resonance characteristic of a fluorine atom attached to a furan ring. | acs.org |

| FT-IR | Vibrational Frequencies (cm⁻¹) | Strong absorption for the C=O stretch (aldehyde), and characteristic C-F bond vibrations. | mdpi.com |

| Mass Spectrometry | Molecular Ion Peak (m/z) | A peak corresponding to the molecular weight of the compound. | anu.edu.au |

In-Depth Computational Modeling of Reactivity and Molecular Interactions

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting and rationalizing the behavior of molecules. researchgate.netmdpi.com For fluorinated compounds like this compound, computational modeling can provide deep insights into electronic structure, reactivity, and intermolecular interactions. mdpi.comnih.gov These models can calculate properties such as molecular orbital energies, charge distributions, and reaction energy profiles. mdpi.combohrium.com

By modeling reaction pathways, researchers can predict the feasibility and selectivity of synthetic routes, thereby guiding experimental design and reducing trial-and-error in the lab. mit.edursc.org For example, calculations can help understand why a particular catalytic system favors one regioisomer over another. rsc.org Furthermore, computational studies can elucidate the nature of non-covalent interactions, such as hydrogen bonding and halogen bonding, which are crucial for the rational design of new drugs and materials where molecular recognition is key. nih.gov Future work will likely involve more sophisticated models that can accurately simulate reaction conditions (operando modeling) to bridge the gap between theoretical predictions and real-world experimental results. rsc.org

Expanding the Scope of Derivatization for Functional Materials and Bioactive Compounds

The true value of a building block like this compound lies in its potential for derivatization into higher-value products. mdpi.com The aldehyde functional group is a versatile handle for a wide array of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions (e.g., Wittig, aldol (B89426), Knoevenagel). This allows for the synthesis of a diverse library of more complex fluorinated molecules.

Fluorine-containing furan moieties are found in a number of bioactive compounds and are considered valuable scaffolds in drug discovery. mdpi.comthieme-connect.de For example, a compound with an α-fluorofuran moiety has been identified as a potent inhibitor of the Mcl-1 protein, a target for cancer therapy. mdpi.com The introduction of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, properties that are critically important for pharmaceuticals and agrochemicals. mdpi.com Beyond bioactivity, fluorinated furan derivatives are being explored for applications in functional materials, such as liquid crystals and polymers. mdpi.comresearchgate.net Future research will focus on systematically exploring the chemical space accessible from this compound to identify new lead compounds for drug development and novel materials with tailored optoelectronic properties. researchgate.netresearchgate.net

Integration with Flow Chemistry and Automated Synthesis Methodologies

Flow chemistry, where reactions are performed in a continuous stream rather than in a flask, is revolutionizing chemical synthesis in both academia and industry. sci-hub.se This technology offers significant advantages, including enhanced safety, precise control over reaction parameters (temperature, pressure, time), improved scalability, and higher reproducibility. sci-hub.semdpi.com For fluorination reactions, which can sometimes involve hazardous reagents or exothermic processes, flow chemistry provides a much safer operating environment. mdpi.com

The integration of flow reactors with automated systems, including purification and analytical modules, enables the rapid synthesis and screening of compound libraries. researchgate.netuc.pt This is particularly advantageous in drug discovery, where a large number of derivatives need to be synthesized and tested to find optimal candidates. uc.pt The application of flow chemistry to the synthesis and derivatization of this compound could significantly accelerate the discovery of new functional materials and bioactive compounds. researchgate.netgoogle.com Future trends point towards the synergistic combination of flow chemistry with artificial intelligence and machine learning to create fully automated platforms for reaction optimization and molecular discovery. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Fluorofuran-2-carbaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves fluorination of furan-2-carbaldehyde derivatives using fluorinating agents like Selectfluor or DAST. Optimization may include varying catalysts (e.g., Lewis acids), temperature (40–80°C), and solvent systems (e.g., DMF or THF). Reaction progress should be monitored via TLC or HPLC. Purification often employs column chromatography with silica gel and ethyl acetate/hexane eluents .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Analyze and NMR for characteristic peaks (e.g., aldehyde proton at ~9.8 ppm, fluorinated furan ring signals).

- X-ray Crystallography : For crystalline samples, refine structures using SHELX programs to resolve bond lengths and angles, ensuring no deviations from expected geometry .

- Mass Spectrometry : Confirm molecular weight via ESI-MS or GC-MS, targeting [M+H]+ or [M+Na]+ ions .

Q. What storage conditions are recommended to maintain the stability of this compound?

- Methodological Answer : Store in airtight, amber-glass containers under inert gas (N or Ar) at 2–8°C. Avoid exposure to moisture, light, or oxidizing agents. Stability tests via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) can predict shelf life .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electrophilic sites (e.g., aldehyde carbon). Compare activation energies for fluorinated vs. non-fluorinated analogs using Gaussian or ORCA software. Validate predictions experimentally via kinetic studies .

Q. What strategies resolve contradictions in reported toxicity profiles of this compound derivatives?

- Methodological Answer : Conduct systematic literature reviews (e.g., PRISMA guidelines) to collate data from in vitro (e.g., Ames test) and in vivo studies. Cross-validate using high-throughput screening (HTS) assays and cheminformatics tools (e.g., ToxCast) to identify structure-activity relationships (SARs). Address gaps via targeted toxicokinetic studies .

Q. How does the electron-withdrawing fluorine substituent influence the furan ring’s electronic properties in catalytic applications?

- Methodological Answer : Use cyclic voltammetry to measure redox potentials, comparing fluorinated vs. non-fluorinated analogs. Pair with Hammett substituent constants (σ) to quantify electronic effects. Catalytic performance (e.g., in cross-coupling reactions) can be evaluated via turnover frequency (TOF) and selectivity metrics .

Q. What advanced techniques characterize trace impurities in this compound batches?

- Methodological Answer :

- GC-MS or LC-HRMS : Detect impurities at ppm levels using reverse-phase C18 columns and gradient elution.

- ICP-MS : Screen for heavy metal residues (e.g., Pd from catalysis).

- NMR with Cryoprobes : Enhance sensitivity for low-abundance contaminants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.